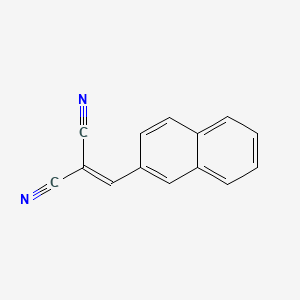
Malononitrile, (2-naphthylmethylene)-
Descripción general
Descripción
“Malononitrile, (2-naphthylmethylene)-” is an organic compound with the molecular formula C14H8N2 . It is a widely used building block in organic synthesis .
Synthesis Analysis
The synthesis of benzylidenemalononitrile, a derivative of malononitrile, can be achieved by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids . The synthesis of these nanohybrids was carried out by the ultrasonic hydroxide assisted reduction method .Molecular Structure Analysis
The molecular structure of “Malononitrile, (2-naphthylmethylene)-” is represented by the formula C14H8N2 . The molecular weight of the compound is 204.23 g/mol .Chemical Reactions Analysis
Malononitrile can react with different substituted aldehydes in the presence of a catalyst to form a variety of derivatives .Physical And Chemical Properties Analysis
Malononitrile is a colorless or white solid, although aged samples appear yellow or even brown . It is denser than water and soluble in water . The compound has a molar mass of 66.063 g·mol −1 .Aplicaciones Científicas De Investigación
Alzheimer's Disease Research Malononitrile derivatives, such as [18F]FDDNP, have been utilized in Alzheimer's disease research. These compounds aid in determining the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients. This is achieved through positron emission tomography, which correlates with memory performance scores in patients (Shoghi-Jadid et al., 2002).
Photophysical Research Studies on the photophysical properties of naphthylmethylene malononitriles have been conducted to understand their potential as fluidity probes. These studies involve solvent dependence, absorption and emission frequencies, and fluorescence lifetimes, providing insights into their charge-transfer character and polar excited states (Breffke et al., 2015).
Fluorescent Probe Development Malononitrile derivatives have been used to develop latent turn-on fluorescent probes for detecting malononitrile in water. These probes demonstrate significant fluorescence turn-on responses and are applicable in various fields, including environmental and biological samples (Jung et al., 2020).
Organic Synthesis In organic chemistry, malononitrile and its derivatives are used as catalysts in multicomponent reactions for the synthesis of diverse functionalized molecules. These reactions often result in compounds with potential application in biological systems (Khan et al., 2014).
Textile Industry Malononitrile-condensed dyes have been applied to polyester and nylon fabrics, offering deeper colors and improved fastness compared to uncondensed analogues. This indicates the utility of malononitrile in the textile industry for enhancing dye properties (Lams et al., 2014).
Chemical Sensing The compound 2-(naphthalen-1-ylmethylene)malononitrile has been synthesized as a simple, sensitive chemosensor for detecting cyanide in aqueous solutions. This highlights the application of malononitrile derivatives in environmental monitoring and public health (Lin et al., 2013).
Synthetic Applications in Medicine and Chemistry Malononitrile is widely employed in the synthesis of pharmaceuticals, pesticides, fungicides, and organic semiconductors. Its unique reactivity promotes extensive applications in organic chemistry, even compared to other CH-acids (Hassan & Elmaghraby, 2015).
Development of Optical Probes Malononitrile derivatives have been explored for their optical properties, as seen in the synthesis and characterization of compounds like CN-Laurdan. These studies provide insights into non-radiative decay pathways and potential applications as molecular rotors (Hornum et al., 2021).
Prion Disease Research The compound FDDNP, a malononitrile derivative, has been evaluated for labeling prion plaques in cerebellar sections from patients with prion diseases. This could open up new diagnostic possibilities for diseases like variant Creutzfeldt-Jacob disease (Bresjanac et al., 2003).
Mecanismo De Acción
Target of Action
It is known that malononitrile derivatives are widely used building blocks in organic synthesis .
Mode of Action
A study on the photophysical properties of three naphthylmethylene malononitriles suggests that these molecules have substantial charge-transfer character and produce highly polar excited states .
Biochemical Pathways
Malononitrile is known to be used in the knoevenagel condensation , a reaction that forms a carbon-carbon bond between a carbonyl compound and a compound containing an active methylene group .
Result of Action
The photophysical properties of naphthylmethylene malononitriles suggest that they may have potential utility as fluidity probes .
Action Environment
The action of Malononitrile, (2-naphthylmethylene)- is influenced by environmental factors. For instance, the solvent dependence of the photophysical properties of naphthylmethylene malononitriles was studied, and both solvent polarity and fluidity were found to be important determinants of lifetime .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
“Malononitrile, (2-naphthylmethylene)-” has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial for its role in biochemical reactions. For instance, it has been used in the synthesis of fungicides, indicating its potential interaction with enzymes involved in fungal metabolism .
Cellular Effects
The effects of “Malononitrile, (2-naphthylmethylene)-” on cells and cellular processes are diverse. It can influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have significant inhibitory effects against Rhizoctonia solani, a plant pathogenic fungus .
Molecular Mechanism
At the molecular level, “Malononitrile, (2-naphthylmethylene)-” exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Malononitrile, (2-naphthylmethylene)-” can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “Malononitrile, (2-naphthylmethylene)-” can vary with different dosages in animal models
Metabolic Pathways
“Malononitrile, (2-naphthylmethylene)-” is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.
Transport and Distribution
The transport and distribution of “Malononitrile, (2-naphthylmethylene)-” within cells and tissues involve various transporters or binding proteins
Propiedades
IUPAC Name |
2-(naphthalen-2-ylmethylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-12(10-16)7-11-5-6-13-3-1-2-4-14(13)8-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETSUBDMYFNYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183874 | |
| Record name | Malononitrile, (2-naphthylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2972-84-1 | |
| Record name | 2-(2-Naphthalenylmethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthylmethylene-malononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC61800 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, (2-naphthylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NAPHTHYLMETHYLENE-MALONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNM3XRF776 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



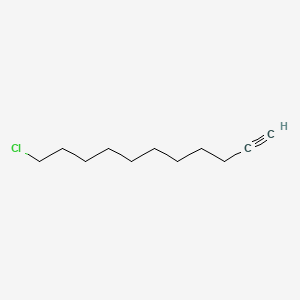
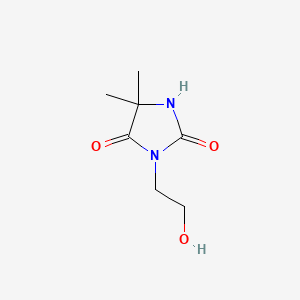

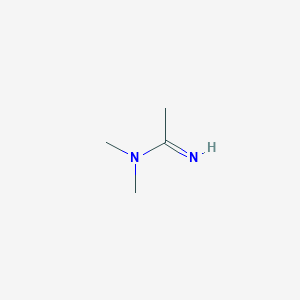
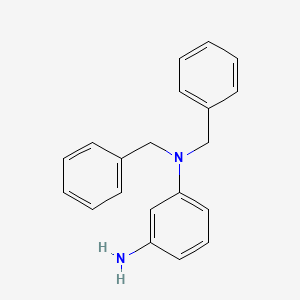

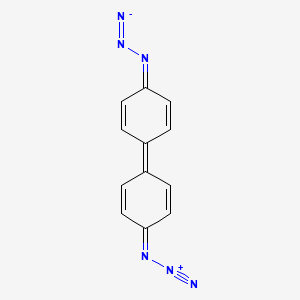
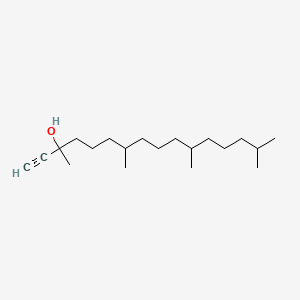

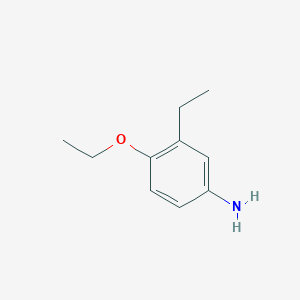


![5-[(5-Bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3050853.png)
![5-[(5-Bromofuran-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3050854.png)